molecular formula C13H12O2 B14321222 3-Methylidene-5-(2-phenylethenyl)oxolan-2-one CAS No. 106549-54-6

3-Methylidene-5-(2-phenylethenyl)oxolan-2-one

Cat. No.: B14321222
CAS No.: 106549-54-6
M. Wt: 200.23 g/mol
InChI Key: PCROALGYGXECSV-UHFFFAOYSA-N
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Description

3-Methylidene-5-(2-phenylethenyl)oxolan-2-one is a chemical compound with a unique structure that includes a five-membered oxolan-2-one ring substituted with a methylidene group and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-5-(2-phenylethenyl)oxolan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the condensation of 2-phenylethanal with a suitable oxolanone derivative in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Bases such as sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-5-(2-phenylethenyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The phenylethenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Methylidene-5-(2-phenylethenyl)oxolan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methylidene-5-(2-phenylethenyl)oxolan-2-one involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-methylidene-oxolan-2-one: Similar structure but lacks the phenylethenyl group.

    Oxolan-2-one: The parent compound without the methylidene and phenylethenyl substitutions.

Uniqueness

3-Methylidene-5-(2-phenylethenyl)oxolan-2-one is unique due to the presence of both the methylidene and phenylethenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications that require these unique features.

Properties

CAS No.

106549-54-6

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

3-methylidene-5-(2-phenylethenyl)oxolan-2-one

InChI

InChI=1S/C13H12O2/c1-10-9-12(15-13(10)14)8-7-11-5-3-2-4-6-11/h2-8,12H,1,9H2

InChI Key

PCROALGYGXECSV-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(OC1=O)C=CC2=CC=CC=C2

Origin of Product

United States

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